![molecular formula C12H18ClNO B1471988 Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride CAS No. 1864074-74-7](/img/structure/B1471988.png)
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, also known as CBMPMA hydrochloride, is an organic compound with a molecular formula of C11H17ClN2O. It is a derivative of cyclobutylmethanamine and is used in scientific research as an inhibitor of monoamine oxidase B (MAO-B). It has a wide range of applications in research, including neurochemical, neuropharmacological, and neurophysiological studies.
Scientific Research Applications
1. Analytical Profiling and Determination in Biological Matrices
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, due to its structural resemblance to psychoactive arylcyclohexylamines, is of interest in analytical toxicology. Studies involving similar compounds have developed and validated analytical methods for their determination in biological matrices like blood, urine, and vitreous humor, utilizing techniques such as liquid chromatography and mass spectrometry. Such research is crucial for understanding the pharmacokinetics and toxicology of these substances (De Paoli et al., 2013).
2. Biocatalytic Production for Drug Intermediates
Research has been conducted on molecules structurally related to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride for the biocatalytic production of enantiomerically pure compounds, which are vital for creating drug intermediates. For instance, Lactobacillus senmaizuke was used to synthesize (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for producing drug intermediates like antihistamines. The study's findings underscore the potential of biocatalytic processes in the efficient and enantioselective synthesis of drug intermediates, potentially applicable to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride and its derivatives (Kavi et al., 2021).
3. Corrosion Inhibition in Industrial Applications
Compounds with structural similarities to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride have been investigated for their corrosion inhibition properties, especially on mild steel in acidic mediums. Such studies are crucial for the development of effective corrosion inhibitors, which are essential for prolonging the life of industrial machinery and infrastructure. The research in this area focuses on understanding the mechanisms of adsorption and inhibition, which could be relevant for derivatives of Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride (Bentiss et al., 2009).
properties
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCPQKSRCSQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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